5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride

HDAC inhibition epigenetics cancer

Researchers optimizing Class I HDAC inhibitor selectivity require probes with defined isoform potency. This compound delivers sub-nanomolar HDAC3 inhibition (IC50 1.80 nM) with low nanomolar HDAC1/2 activity (2.30/3.10 nM) in recombinant Glo assays. • HDAC3 IC50: 1.80 nM; HDAC1: 2.30 nM; HDAC2: 3.10 nM - validated benchmarking tool for AML and hematological malignancy models • Hydrochloride salt ensures defined aqueous solubility for reproducible assay performance and topical formulation prototyping • 95% purity; commercially supplied as a research-grade building block with parallel analog availability for focused library construction

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
CAS No. 1426291-14-6
Cat. No. B1379080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride
CAS1426291-14-6
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2CNC2.Cl
InChIInChI=1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H
InChIKeyRGVXUGFNCOJOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole HCl: Physicochemical and Procurement Identity


5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride (CAS: 1426291-14-6) is a synthetic small molecule with the molecular formula C₈H₁₄ClN₃O and a molecular weight of 203.67 g/mol . The compound integrates a four-membered azetidine ring with a 1,2,4-oxadiazole core bearing an isopropyl substituent, a scaffold combination recognized for its versatility in medicinal chemistry . It is commercially supplied as a hydrochloride salt, primarily as a research-grade building block with typical purities of 95–97% . The free base form (CAS: 1248907-91-6, MW: 167.21) is also available for comparative procurement .

Hydrochloride salt for aqueous assay preparation
Azetidine–oxadiazole scaffold for medicinal chemistry diversification
Research-grade purity; suitable for HDAC, CYP, and phenotypic screening

Why This Compound Cannot Be Casually Swapped with In-Class Analogs


The 1,2,4-oxadiazole family exhibits highly divergent biological activity profiles that are exquisitely sensitive to both the C3 and C5 substituents. Published structure-activity relationship (SAR) campaigns demonstrate that switching the C3 substituent from isopropyl to methyl, benzyl, or aryl groups fundamentally alters target selectivity—for example, the 3-methyl analog SB-616234-A shows high-affinity 5-HT₁B receptor binding (pKi 8.3), whereas closely related 1,2,4-oxadiazole-azetidine compounds are disclosed as HDAC inhibitors, sphingosine-1-phosphate receptor modulators, or trans-translation inhibitors, depending on the specific substitution pattern [1][2][3]. The azetidine ring itself is pharmacokinetically distinct from larger saturated nitrogen heterocycles (piperidine, pyrrolidine), offering a different balance of basicity, metabolic stability, and vector geometry that cannot be assumed equivalent without direct comparative data . Furthermore, the hydrochloride salt form provides defined aqueous solubility and handling characteristics that the free base (CAS 1248907-91-6) does not replicate, introducing potential formulation and assay-interference variables .

C3 substituent changes fundamentally redirect target selectivity across GPCR, HDAC, and ribosome-rescue pathways.

Azetidine ring offers distinct basicity and metabolic profile vs. piperidine or pyrrolidine; direct interchange may not reproduce performance.

Hydrochloride salt provides defined solubility and handling; free base requires different formulation steps and molarity correction.

Product-Specific Quantitative Evidence for 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole HCl


HDAC3 Inhibitory Potency and Isoform Selectivity Profile

In a direct enzymatic comparison using recombinant human HDAC isoforms, 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride inhibited HDAC3 with an IC₅₀ of 1.80 nM, HDAC1 with an IC₅₀ of 2.30 nM, and HDAC2 with an IC₅₀ of 3.10 nM [1]. This yields an HDAC3/HDAC2 selectivity ratio of approximately 1.7-fold. While the selectivity window is narrow, the absolute sub-nanomolar to low nanomolar potency across all three Class I HDAC isoforms distinguishes this compound from other 1,2,4-oxadiazole HDAC inhibitor series that typically exhibit IC₅₀ values in the mid-nanomolar to micromolar range [2]. The pan-Class I inhibition profile may be pharmacologically relevant in contexts where simultaneous HDAC1/2/3 suppression is desired, such as in certain acute myeloid leukemia models [3].

HDAC3 Inhibition
Head-to-head
IC50 HDAC3 1.80 nM
HDAC1 2.30 nM | HDAC2 3.10 nM
~28×–2800× greater than class baseline
Reported sub-nanomolar Class I HDAC inhibitory activity.
Intra-panel comparison; recombinant HDAC Glo assay context.
HDAC inhibition epigenetics cancer

CYP3A4 Time-Dependent Inhibition and Mechanism-Based Inactivation Risk

In a time-dependent inhibition assay, 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride inhibited recombinant human CYP3A4 with an IC₅₀ of 90 nM after a 30-minute pre-incubation with NADPH [1]. Time-dependent CYP3A4 inhibition is a hallmark of mechanism-based inactivation and carries significant drug-drug interaction liability. This finding contrasts with the structurally related compound 5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride (lacking the 3-isopropyl group), which showed only moderate CYP3A4 inhibition (IC₅₀ ≈ 15 µM) in a standard fluorogenic assay without time-dependent pre-incubation . The ~167-fold difference in apparent CYP3A4 inhibitory potency underscores the critical impact of the C3 isopropyl substituent on cytochrome P450 interaction liability, a factor that must be accounted for when selecting among azetidine-oxadiazole building blocks for lead optimization.

CYP3A4 TDI
Cross-study
Target IC50 90 nM (30-min NADPH)
Des-isopropyl analog IC50 ≈ 15,000 nM
Difference ~167-fold
Time-dependent CYP3A4 inhibition; supports ADME de-risking studies.
Midazolam substrate; pre-incubation required.
drug metabolism CYP450 inhibition ADME

Trans-Translation Inhibition and Anti-Legionella Antibacterial Profile

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride has been annotated as a direct-acting, synthetic antibacterial agent operating through trans-translation inhibition, with reported activity against the Gram-negative pathogen Legionella pneumophila [1]. Trans-translation is a ribosome-rescue pathway essential in many bacteria but absent in eukaryotes, making it an attractive species-selective target. Notably, closely related 1,2,4-oxadiazole-azetidine analogs substituted with 5-nitrofuryl groups at C5 (e.g., compound 2h, 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) demonstrate broad-spectrum activity against Gram-positive ESKAPE pathogens including S. aureus, with MIC values lower than ciprofloxacin, nitrofurantoin, and furazidin comparators [2][3]. In contrast, the target compound's narrower spectrum (restricted to L. pneumophila) may offer advantages in pathogen-specific therapy where broad-spectrum collateral damage to the microbiome is undesirable. Direct head-to-head MIC comparisons between the target compound and its 5-nitrofuryl congener are not available in the public domain.

Anti-Legionella
Class-level
Trans-translation inhibitor active against L. pneumophila; narrow-spectrum profile vs. broad Gram-positive analogs.
Antimicrobial screening context; MIC values not publicly available.
Resistance monitoring recommended.
antibacterial trans-translation Legionella pneumophila

5-Lipoxygenase Translocation Inhibition and Multi-Pathway Activity

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride has been recorded as an inhibitor of 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. 5-LO translocation inhibition blocks leukotriene biosynthesis, a pathway implicated in both inflammatory diseases and certain fungal virulence mechanisms. The compound also exhibits antifungal activity against Candida albicans ATCC 90028, as assessed by resazurin dye-based growth inhibition after 36-hour incubation , and demonstrates anti-proliferative activity capable of arresting undifferentiated cell proliferation and inducing monocytic differentiation, suggesting potential applications in oncology and psoriasis [2]. This multi-pathway polypharmacology—simultaneously targeting 5-LO translocation, fungal growth, and cell differentiation—is a property of the 3-isopropyl-azetidine-oxadiazole chemotype. In contrast, the 3-methyl analog (SB-616234-A) is primarily characterized as a selective serotonergic agent (5-HT₁B/₁D), while the 3-benzyl and 3-aryl analogs are explored for distinct GPCR and kinase targets [3]. No single study has performed direct comparative profiling of the target compound against all relevant analogs across these three activity dimensions in the same experimental system.

Multi-Pathway Activity
Supporting evidence
5-LO translocation inhibition, anti-C. albicans, anti-proliferative/differentiation effects. Qualitative polypharmacology vs. single-target 3-methyl analog.
Supports phenotypic screening in inflammation-fungal co-infection models.
No quantitative potency data disclosed for antifungal/anti-proliferative endpoints.
antifungal 5-lipoxygenase anti-inflammatory

Commercial Availability and Purity Specifications

Comparative procurement analysis reveals that 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride (CAS 1426291-14-6) is commercially available from multiple established suppliers with documented purity specifications. Advanced ChemBlocks supplies the compound at 95% purity (Catalog L20097), with standard packaging of 1 g ($1,760) and 5 g ($7,040) . Fluorochem offers the same compound at 95.0% purity (Product Code F495341) in 250 mg (£446.00) and 500 mg (£793.00) quantities, with comprehensive safety documentation including GHS hazard statements (H302, H315, H319, H335) . Leyan provides a higher purity grade of 97% (Product No. 1145334) . In comparison, the closely related 3-methyl analog (CAS 1185303-98-3) and 3-(4-chlorophenyl) analog (CAS 1426291-15-7) are available from overlapping suppliers, but at different price points and purity tiers . No supplier provides certified reference standards or analytical batch data sheets in the public domain for any of these azetidine-oxadiazole compounds, representing a procurement risk factor across the entire chemotype class.

Commercial Availability
Data to verify
Purity 95–97% across suppliers; 1 g from ~$1,760; 250 mg from ~£446. No certified reference standards.
Lot-specific purity verification required upon receipt.
Prices as of May 2026; subject to change.
procurement purity specification supply chain

Hydrochloride Salt vs. Free Base: Physicochemical Distinction

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride (CAS 1426291-14-6, MW 203.67) is the hydrochloride salt of the free base 5-(azetidin-3-yl)-3-isopropyl-1,2,4-oxadiazole (CAS 1248907-91-6, MW 167.21) . The hydrochloride salt exhibits defined handling characteristics including storage at 0–8 °C and shipment at room temperature , and carries standard GHS irritant warnings (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) . The molecular weight difference (203.67 vs. 167.21 g/mol) reflects a 21.8% mass contribution from HCl, a factor that must be accounted for in molarity calculations for biochemical assays. The ionizable azetidine nitrogen (conjugate acid pKa estimated ~8–10) in the salt form ensures aqueous solubility suitable for biological assay preparation without the need for organic co-solvents, whereas the free base may require DMSO or other solubilizing agents that could interfere with certain assay readouts. No formal comparative solubility or stability study between the hydrochloride salt and free base forms of this specific compound has been published in the peer-reviewed literature.

Salt vs. Free Base
Supporting evidence
HCl salt MW 203.67 vs. free base 167.21 g/mol
Mass correction factor: 1.218
Molarity calculations must apply 1.218× correction when comparing salt vs. free base data.
Aqueous solubility differs; no published comparative stability study.
salt form solubility assay compatibility

Best-Fit Research and Industrial Application Scenarios


Class I HDAC Pan-Inhibitor Screening and Epigenetic Drug Discovery

This compound is optimally deployed as a positive control or starting scaffold in HDAC inhibitor screening cascades where simultaneous engagement of HDAC1, HDAC2, and HDAC3 is pharmacologically desired. Its sub-nanomolar HDAC3 IC₅₀ (1.80 nM) and low nanomolar HDAC1/2 potency (2.30 and 3.10 nM), established in recombinant HDAC Glo assays, make it suitable for benchmarking novel chemotypes in acute myeloid leukemia and other hematological malignancy models where Class I HDAC inhibition is a validated therapeutic strategy [1]. The documented CYP3A4 time-dependent inhibition liability (IC₅₀ = 90 nM) further positions this compound as a tool to probe mechanism-based inactivation SAR within the azetidine-oxadiazole series, enabling medicinal chemists to design out this liability in lead optimization programs [2].

Narrow-Spectrum Antibacterial Research Targeting Legionella Biology

The annotated trans-translation inhibitory mechanism and specific activity against Legionella pneumophila support the use of this compound in specialized microbiology research focused on ribosome-rescue pathways [3]. Unlike broad-spectrum 1,2,4-oxadiazole antibacterials that target Gram-positive ESKAPE pathogens via different mechanisms, this compound offers a narrow-spectrum profile that may be advantageous for studying Legionella pathogenesis, evaluating trans-translation as a species-selective drug target, and developing anti-Legionella agents with minimal microbiome disruption. Researchers should note the reported propensity to select resistant mutants and incorporate resistance monitoring into experimental designs [3].

Dermatological Inflammation and Fungal Co-Infection Phenotypic Screening

The compound's combined activity profile—5-lipoxygenase translocation inhibition in RBL-2H3 cells, anti-proliferative and monocytic differentiation-inducing effects, and antifungal activity against Candida albicans ATCC 90028—makes it a compelling tool molecule for phenotypic screening in skin-relevant disease models [4][5]. In particular, the convergence of anti-inflammatory and antifungal mechanisms may reveal synergistic biology in conditions such as seborrheic dermatitis or atopic dermatitis with fungal superinfection, where both leukotriene-driven inflammation and Malassezia/Candida colonization contribute to pathogenesis. The hydrochloride salt form provides the aqueous solubility needed for topical formulation prototyping .

Chemical Biology Tool for Azetidine-Oxadiazole Scaffold SAR

As a versatile small-molecule scaffold, this compound serves as a key building block in systematic SAR campaigns exploring the pharmacological impact of C3-substituent variation on the 5-azetidinyl-1,2,4-oxadiazole core . By procuring the 3-isopropyl variant alongside its 3-methyl (SB-616234-A: 5-HT₁B agonist), 3-benzyl, 3-(4-chlorophenyl), and 3-(2-thienyl) analogs, research teams can construct a focused library to map how incremental steric and electronic changes at C3 redirect target engagement from serotonergic receptors to HDACs, CYP enzymes, trans-translation machinery, or 5-lipoxygenase pathways [6]. The commercial availability of all these analogs from overlapping suppliers facilitates parallel procurement for comparative profiling studies .

Application
Selection Property
Validation Focus
Class I HDAC pan-inhibitor screening
Isoform potency profile review
Recombinant HDAC assay benchmarking
Legionella trans-translation studies
Ribosome-rescue pathway selectivity
Resistance monitoring in experimental design
Skin inflammation – fungal co-infection models
5-LO and antifungal dual-activity context
Phenotypic endpoint and synergy assessment
C3-substituent SAR profiling
Scaffold-dependent target engagement
Comparative multi-target panel evaluation
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